molecular formula C20H22N4O B4890827 N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4890827
M. Wt: 334.4 g/mol
InChI Key: HHUSDRHNAJRGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPTC is a triazole-based compound that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. One of the primary effects is its ability to inhibit the activity of AChE. This inhibition leads to an accumulation of acetylcholine, which can lead to various physiological effects such as increased heart rate, sweating, and muscle contractions. N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has various advantages and limitations for lab experiments. One of the primary advantages is its ability to act as a ligand in metal-catalyzed reactions. This property makes it a useful compound in the synthesis of various compounds. However, one of the limitations is its low yield during the synthesis process. This can make it challenging to obtain sufficient quantities of N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide for experiments.

Future Directions

There are various future directions for the study of N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. One of the primary directions is its use as a ligand in metal-catalyzed reactions. Further studies can be conducted to optimize the synthesis process and improve the yield of N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. Additionally, further studies can be conducted to investigate the potential applications of N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in the field of medicine. N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have anti-inflammatory and analgesic effects, and further studies can be conducted to investigate its potential use as a drug.
Conclusion:
In conclusion, N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound that has gained attention in the scientific community due to its potential applications in various fields. N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been synthesized and studied for its biochemical and physiological effects. It has been shown to act as a ligand in metal-catalyzed reactions, inhibit the activity of AChE, and have anti-inflammatory and analgesic effects. Further studies can be conducted to investigate its potential applications in the field of medicine.

Synthesis Methods

N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a multistep process involving the reaction of various chemicals. The synthesis of N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of benzylamine, propargyl bromide, and methyl isocyanate to form N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. The reaction is carried out in the presence of a catalyst such as copper (I) iodide. The resulting product is purified using column chromatography. The yield of N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide obtained through this method is approximately 50%.

Scientific Research Applications

N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields. One of the primary research areas is its use as a ligand in metal-catalyzed reactions. N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to be an effective ligand for copper-catalyzed azide-alkyne cycloaddition reactions. This reaction is widely used in the synthesis of various compounds, including drugs and materials.

properties

IUPAC Name

N-benzyl-N-methyl-1-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-23(15-18-11-6-3-7-12-18)20(25)19-16-24(22-21-19)14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16H,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUSDRHNAJRGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

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